3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
The synthesis of 3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This method allows for the efficient synthesis of the target compound with a high yield.
Chemical Reactions Analysis
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell division, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-5-17-13(2)18-10-11-20(14(3)21(18)27-22(17)24)26-12-19(23)15-6-8-16(25-4)9-7-15/h6-11H,5,12H2,1-4H3 |
InChI Key |
KFBWNOJPYWKAND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
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